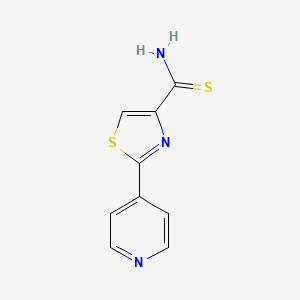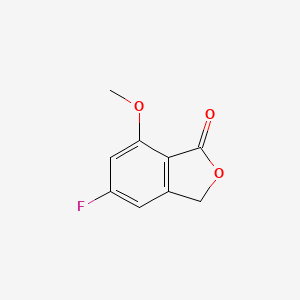![molecular formula C19H16N2O3S B13930903 1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl- is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as using iodine or bromine .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For instance, the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents can be adapted for large-scale production . Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form oxadiazoles.
Reduction: Reduction of oxadiazoles to form corresponding hydrazides.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and oxygen are commonly used for oxidative cyclization.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are used for dehydration reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
科学的研究の応用
1,3,4-Oxadiazole derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with various molecular targets:
Enzyme Inhibition: Inhibition of enzymes such as thymidylate synthase, HDAC, and topoisomerase II.
Protein Interaction: Binding to proteins that contribute to cancer cell proliferation.
Pathways: Targeting specific pathways involved in cell growth and apoptosis.
類似化合物との比較
1,3,4-Oxadiazole derivatives are compared with other similar heterocyclic compounds, such as:
1,2,4-Oxadiazole: Known for its similar biological activities but with different structural properties.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting pharmacological properties.
1,2,5-Oxadiazole: Another isomer with distinct chemical and biological characteristics.
The uniqueness of 1,3,4-oxadiazole lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C19H16N2O3S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[3-(4-ethylsulfinylphenyl)-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3 |
InChIキー |
UIDBDVDOKGXDOB-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)



![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
